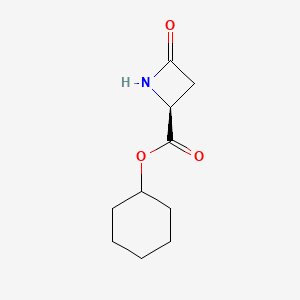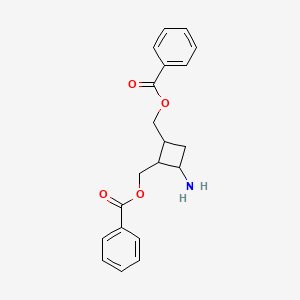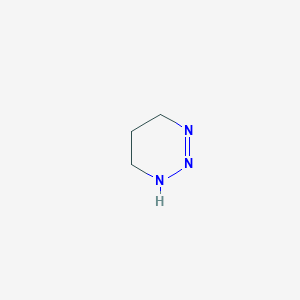![molecular formula C9H6OS2 B14267061 (4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one is a unique organic compound characterized by its distinctive cycloocta[d][1,3]dithiol ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of dithiols and cyclooctene derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dithiol.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces dithiols.
Aplicaciones Científicas De Investigación
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which (4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Disilanes: Organosilicon compounds with unique electronic structures.
Uniqueness
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one is unique due to its specific ring structure and the presence of dithiol groups. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H6OS2 |
|---|---|
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one |
InChI |
InChI=1S/C9H6OS2/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h1-6H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6? |
Clave InChI |
KCXYVBVGYBOIQV-HTVHTIBLSA-N |
SMILES isomérico |
C\1=C\C=C/C2=C(SC(=O)S2)\C=C1 |
SMILES canónico |
C1=CC=CC2=C(C=C1)SC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14266986.png)
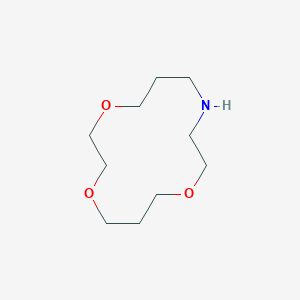
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)

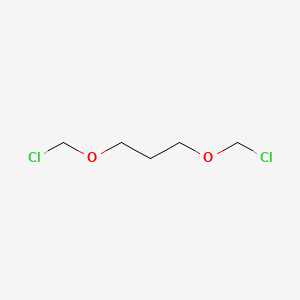

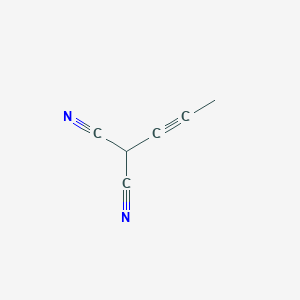


![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
